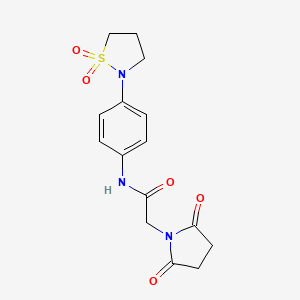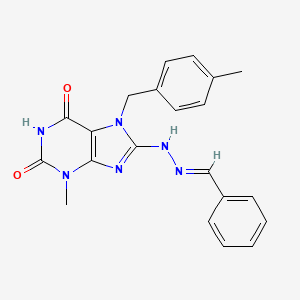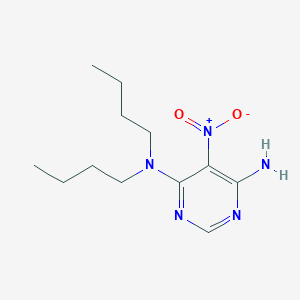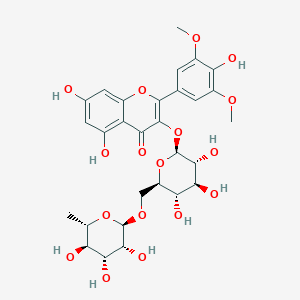
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
- The compound is involved in the generation of nonstabilized azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, involving intermediary 5-oxazolidinones, which can sometimes be isolated. This process is significant in the synthesis of pyrrolidines, pyrrolines, and oxazolidines (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
- The compound has been used in the study of the rapid conversion of active pharmaceutical ingredient (API) hydrates to anhydrous forms in aqueous media. This research is crucial in understanding the stability and transformation of various hydrates of pharmaceutical compounds (Petrova et al., 2009).
2. Anticancer Activity
- Research has been conducted on derivatives of this compound for their potential anticancer activity. Specifically, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been synthesized and tested against leukemia cell lines, showing promising results (Horishny, Arshad, & Matiychuk, 2021).
3. Antibacterial Properties
- The compound has been involved in the synthesis of isoxazolinyl oxazolidinones, which were evaluated for their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research contributes to the development of new antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).
4. Anticonvulsant Potential
- A series of derivatives of the compound were designed and synthesized to evaluate their potential as anticonvulsant agents. The synthesized derivatives showed protection against maximal electroshock seizure (MES) test, indicating their ability to inhibit seizure spread (Nikalje, Khan, & Ghodke, 2011).
5. Antimicrobial Activity
- The compound has also been used in the synthesis of novel heterocyclic compounds with a sulphamido moiety, which were evaluated for their antibacterial and antifungal activities, contributing to the field of antimicrobial research (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
6. Antioxidant Activity
- Studies have been conducted on the antioxidant activity of new coumarin derivatives, including N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, which were compared with known antioxidants like ascorbic acid (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-13(10-17-14(20)6-7-15(17)21)16-11-2-4-12(5-3-11)18-8-1-9-24(18,22)23/h2-5H,1,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHYQKVBFIBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)
![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)




![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)

![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)
